molecular formula C25H31N3O2 B11244693 2'-butyl-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-butyl-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11244693
M. Wt: 405.5 g/mol
InChI Key: SWWACWVMJJPZOQ-UHFFFAOYSA-N
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Description

2’-butyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

2-butyl-1-oxo-N-(pyridin-3-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C25H31N3O2/c1-2-3-16-28-24(30)21-12-6-5-11-20(21)22(25(28)13-7-4-8-14-25)23(29)27-18-19-10-9-15-26-17-19/h5-6,9-12,15,17,22H,2-4,7-8,13-14,16,18H2,1H3,(H,27,29)

InChI Key

SWWACWVMJJPZOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-butyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common approach is the reaction between a cyclohexane derivative and an isoquinoline derivative under specific conditions. The reaction often requires the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the spiro linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2’-butyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2’-butyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-butyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,3’-isoquinoline] derivatives: These compounds share a similar spiro structure but differ in their functional groups.

    Pyridin-3-ylmethyl derivatives: Compounds with a pyridin-3-ylmethyl group but different core structures.

Uniqueness

What sets 2’-butyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide apart is its specific combination of functional groups and spiro structure, which confer unique chemical and biological properties.

Biological Activity

The compound 2'-butyl-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C20H24N2O2C_{20}H_{24}N_{2}O_{2}, with a molecular weight of approximately 324.42 g/mol. The structure features a spirocyclic framework that is characteristic of various bioactive compounds.

Key Properties

PropertyValue
Molecular FormulaC20H24N2O2C_{20}H_{24}N_{2}O_{2}
Molecular Weight324.42 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have indicated that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 4 to 16 µg/mL, suggesting potent antimicrobial efficacy .

Anticancer Activity

The anticancer potential of spirocyclic compounds has been explored in several studies. Notably, derivatives have been evaluated against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The most promising candidates exhibited IC50 values in the low micromolar range (approximately 1.17 to 36.52 µM), indicating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • Receptor-Ligand Interactions : The compound may act as a ligand for various receptors, influencing cellular pathways related to growth and apoptosis.
  • Enzyme Inhibition : Some studies suggest that spirocyclic compounds can inhibit key enzymes involved in cancer cell proliferation and survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of spirocyclic derivatives against different microbial strains. The results indicated that specific modifications in the chemical structure significantly enhanced antimicrobial activity, with some derivatives outperforming traditional antibiotics like amoxicillin .
  • Cytotoxicity Assessment : In another study, the compound was tested against HepG2 and MCF-7 cell lines using the MTT assay. The results demonstrated that certain derivatives exhibited lower cytotoxicity towards normal cells while maintaining high efficacy against cancer cells, suggesting a favorable therapeutic index .

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